(1S)-1-(4-Fluorophenyl)propylamine hydrochloride
CAS No.: 1145786-74-8
Cat. No.: VC0152432
Molecular Formula: C9H13ClFN
Molecular Weight: 189.658
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1145786-74-8 |
|---|---|
| Molecular Formula | C9H13ClFN |
| Molecular Weight | 189.658 |
| IUPAC Name | (1S)-1-(4-fluorophenyl)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H12FN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 |
| Standard InChI Key | SNOAOHJQSMWUAH-FVGYRXGTSA-N |
| SMILES | CCC(C1=CC=C(C=C1)F)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
(1S)-1-(4-Fluorophenyl)propylamine hydrochloride belongs to the class of phenylpropylamines, characterized by the presence of a fluorine atom at the para position of the phenyl ring, which enhances its chemical properties and biological activity. The compound features a chiral center at the C-1 position with the S configuration.
Chemical Identifiers
The compound can be identified using various chemical nomenclature systems as presented in the table below:
| Parameter | Value |
|---|---|
| CAS Number | 1145786-74-8 |
| Molecular Formula | C9H13ClFN |
| Molecular Weight | 189.658 g/mol |
| IUPAC Name | (1S)-1-(4-fluorophenyl)propan-1-amine;hydrochloride |
| InChI | InChI=1S/C9H12FN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 |
| InChIKey | SNOAOHJQSMWUAH-FVGYRXGTSA-N |
| SMILES | CCC(C1=CC=C(C=C1)F)N.Cl |
| PubChem Substance ID | 45072351 |
Structural Features
The structure of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride consists of:
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A 4-fluorophenyl group
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A chiral carbon atom (C-1) with the S configuration
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A propyl group (with the amino group at the 1-position)
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The hydrochloride salt form of the amine
The S-configuration at the chiral center differentiates this compound from its enantiomer, (1R)-1-(4-Fluorophenyl)propylamine hydrochloride.
Physical and Chemical Properties
Physical State and Appearance
(1S)-1-(4-Fluorophenyl)propylamine hydrochloride is typically available as a solid salt. Commercial products generally offer a purity of ≥95% .
Chemical Properties
As a phenylpropylamine derivative, this compound exhibits properties influenced by several structural features:
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The amine group (-NH2) provides basic characteristics
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The hydrochloride salt form improves stability and solubility compared to the free base
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The fluorine substituent on the phenyl ring affects electronic properties
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The chiral center creates distinct stereochemical properties
The basicity of the amine is influenced by electronic properties of the substituents, where alkyl groups enhance basicity while aryl groups diminish it . The hydrochloride salt form is typically preferred for research purposes due to enhanced solubility in polar solvents.
Synthesis and Preparation
The synthesis of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride typically involves stereoselective methods to ensure the correct configuration at the chiral center. While specific synthetic routes aren't detailed in the search results, related compounds may be synthesized through:
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Reduction of (4-fluorophenyl)acetone derivatives
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Stereoselective amination reactions
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Resolution of racemic mixtures
A general approach for similar compounds may involve the double Grignard reaction as mentioned in related syntheses . The hydrochloride salt is typically formed by treating the free amine with hydrogen chloride or hydrochloric acid.
Analytical Methods and Characterization
Spectroscopic Analysis
Characterization of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride can be performed using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structure confirmation
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Infrared (IR) spectroscopy to identify functional groups
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Mass spectrometry for molecular weight determination
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X-ray crystallography for absolute configuration determination
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) with chiral columns is essential for:
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Determining enantiomeric purity
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Separating the compound from potential impurities
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Quantitative analysis in various matrices
Comparative Analysis with Related Compounds
Comparison with (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride
The R-enantiomer of this compound (CAS: 1169576-95-7) differs only in the spatial arrangement at the chiral center . This stereochemical difference can significantly impact:
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Biological activity
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Receptor binding properties
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Pharmacological effects
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Applications in asymmetric synthesis
The R-enantiomer has its own distinct chemical identifiers, including a different CAS number and InChI representation (for the free base: InChI=1S/C9H12FN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3/t9-/m1/s1) .
Comparison with Non-fluorinated Analogues
The presence of the fluorine atom at the para position of the phenyl ring confers specific properties compared to non-fluorinated analogues:
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Increased lipophilicity
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Altered electronic distribution
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Enhanced metabolic stability
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Modified receptor interactions
Applications in Research
Chemical Applications
In organic synthesis, this compound can serve as:
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A chiral auxiliary in asymmetric synthesis
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A building block for more complex molecules
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A reagent in chemical transformations involving amine functionality
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